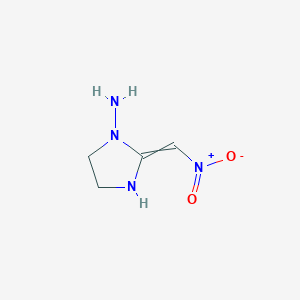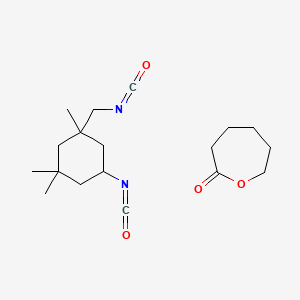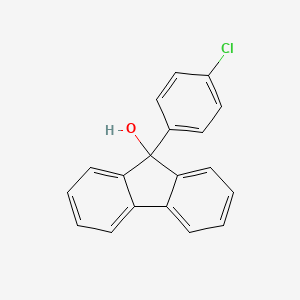
9-(4-Chlorophenyl)-9H-fluoren-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Chlorophenyl)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols It is characterized by the presence of a fluorene backbone substituted with a 4-chlorophenyl group and a hydroxyl group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-9H-fluoren-9-OL typically involves the reaction of 4-chlorobenzaldehyde with fluorene in the presence of a base, followed by oxidation and subsequent reduction steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Chlorophenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 9-(4-Chlorophenyl)-9H-fluoren-9-one.
Reduction: Formation of 9-(4-Chlorophenyl)-9,10-dihydrofluoren-9-OL.
Substitution: Formation of various substituted fluorenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(4-Chlorophenyl)-9H-fluoren-9-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of 9-(4-Chlorophenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-9H-fluoren-9-OL: Similar structure but lacks the chlorine atom, resulting in different reactivity and properties.
9-(4-Methylphenyl)-9H-fluoren-9-OL: Substitution of the chlorine atom with a methyl group, affecting its chemical behavior.
9-(4-Bromophenyl)-9H-fluoren-9-OL:
Uniqueness
9-(4-Chlorophenyl)-9H-fluoren-9-OL is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Eigenschaften
CAS-Nummer |
60252-95-1 |
|---|---|
Molekularformel |
C19H13ClO |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
9-(4-chlorophenyl)fluoren-9-ol |
InChI |
InChI=1S/C19H13ClO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI-Schlüssel |
UKCZXPMHNNJRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


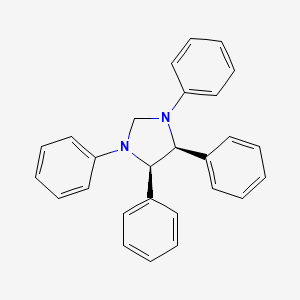
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
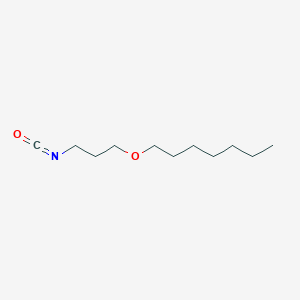
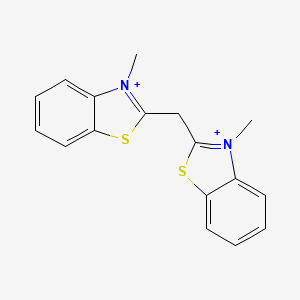
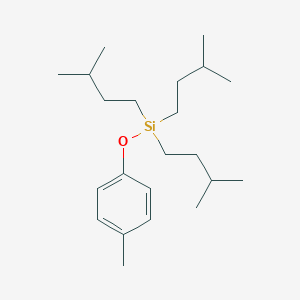
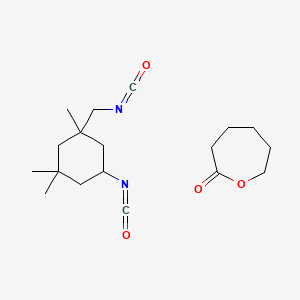
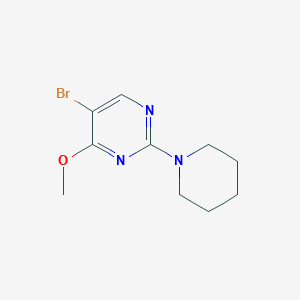
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
